REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+:5].[K+].[CH2:7]([N:9]1[C:14]2[N:15]=[C:16]([N:19]3[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]3)[N:17]=[CH:18][C:13]=2[C:12](=[O:25])[C:11]([C:26]([OH:28])=[O:27])=[CH:10]1)[CH3:8].C(O)C>O>[CH2:7]([N:9]1[C:14]2[N:15]=[C:16]([N:19]3[CH2:20][CH2:21][NH:22][CH2:23][CH2:24]3)[N:17]=[CH:18][C:13]=2[C:12](=[O:25])[C:11]([C:26]([O-:28])=[O:27])=[CH:10]1)[CH3:8].[K+:5] |f:0.1.2,6.7|
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Name
|
|
Quantity
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2.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.06 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C=C(C(C2=C1N=C(N=C2)N2CCNCC2)=O)C(=O)O
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The resulting mixture was heated on a steam bath until it
|
Type
|
CUSTOM
|
Details
|
was then kept below room temperature
|
Type
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TEMPERATURE
|
Details
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by external cooling
|
Type
|
CUSTOM
|
Details
|
to yield the precipitate, which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=C(C(C2=C1N=C(N=C2)N2CCNCC2)=O)C(=O)[O-].[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |